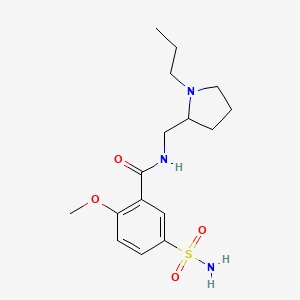

Prosulpride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methoxy-N-[(1-propylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-3-8-19-9-4-5-12(19)11-18-16(20)14-10-13(24(17,21)22)6-7-15(14)23-2/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20)(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEAUPPGLDXGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874855 | |

| Record name | Prosulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68556-59-2 | |

| Record name | 5-(Aminosulfonyl)-2-methoxy-N-[(1-propyl-2-pyrrolidinyl)methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68556-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosulpride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068556592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prosulpride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9JT455SZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Prosulpride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathway for Prosulpride, a substituted benzamide (B126) with antipsychotic and prokinetic properties. The document outlines the key precursors, reaction steps, and experimental protocols involved in its synthesis. Furthermore, it delves into the signaling pathways associated with its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.

Overview of the Synthesis Pathway

The synthesis of this compound, chemically known as N-((1-propylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide, is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the Benzamide Moiety: Preparation of the key intermediate, 2-methoxy-5-sulfamoylbenzoic acid or its activated derivatives.

-

Synthesis of the Amine Moiety: Preparation of the chiral amine, (S)-(1-propylpyrrolidin-2-yl)methanamine.

-

Amide Coupling: Condensation of the benzamide and amine moieties to yield the final this compound molecule.

The overall synthetic scheme is depicted below.

Synthesis of Precursors

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

A key precursor for the benzamide portion of this compound is methyl 2-methoxy-5-sulfamoylbenzoate. A common and efficient method for its synthesis involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.

Experimental Protocol:

-

To a reaction flask equipped with a reflux condenser, add methyl 2-methoxy-5-chlorobenzoate (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), a copper catalyst (e.g., cuprous bromide or cuprous chloride, 0.05-0.1 eq), and a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Heat the reaction mixture to a temperature between 45-65°C and maintain for 8-16 hours.

-

Upon completion of the reaction, add activated carbon to the mixture and filter while hot to remove the catalyst and other solid byproducts.

-

The filtrate is then concentrated under reduced pressure to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl 2-methoxy-5-chlorobenzoate | 1.0 eq | [1][2] |

| Sodium aminosulfinate | 1.05 - 1.2 eq | [1] |

| Copper Catalyst (e.g., CuBr) | 0.05 - 0.1 eq | [2] |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran (THF) | [2] |

| Temperature | 45 - 65 °C | [1] |

| Reaction Time | 8 - 16 hours | [1] |

| Yield | 94.5 - 96.55% | [2] |

| Purity (HPLC) | >99.5% | [2] |

Table 1: Quantitative Data for the Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.

The resulting methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-methoxy-5-sulfamoylbenzoic acid, using standard basic hydrolysis conditions followed by acidification.

Synthesis of (S)-(1-propylpyrrolidin-2-yl)methanamine

The chiral amine precursor, (S)-(1-propylpyrrolidin-2-yl)methanamine, can be synthesized starting from the readily available amino acid, (S)-proline. The synthesis involves N-alkylation with a propyl group, followed by conversion of the carboxylic acid to a primary amine. A plausible synthetic route is outlined below.

Experimental Workflow:

Experimental Protocol (General Outline):

-

N-Propylation of (S)-Proline: (S)-Proline is reacted with a propylating agent, such as propyl iodide or propyl bromide, in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF or acetonitrile) to yield (S)-1-propylproline.

-

Amide Formation: The carboxylic acid of (S)-1-propylproline is converted to an amide. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia (B1221849).

-

Reduction of the Amide: The resulting (S)-1-propyl-2-pyrrolidinecarboxamide is then reduced to the primary amine, (S)-(1-propylpyrrolidin-2-yl)methanamine, using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF.

Final Amide Coupling to Synthesize this compound

The final step in the synthesis of this compound is the formation of an amide bond between 2-methoxy-5-sulfamoylbenzoic acid and (S)-(1-propylpyrrolidin-2-yl)methanamine. This can be achieved through direct amidation of the carboxylic acid using a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. A method analogous to the synthesis of Sulpiride can be employed.

Experimental Protocol:

-

In a reaction flask, dissolve 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) and (S)-(1-propylpyrrolidin-2-yl)methanamine (1.0-1.2 eq) in a suitable aprotic solvent such as pyridine (B92270) or dichloromethane.

-

Add a coupling agent. For instance, phosphorous trichloride (B1173362) can be added dropwise to the solution while maintaining the temperature at around 20°C.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours.

-

The solvent is then removed under vacuum, and the residue is worked up by extraction with an acidic aqueous solution.

-

Basification of the aqueous layer with ammonia will precipitate the crude product.

-

The precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Parameter | Value (Analogous to Sulpiride Synthesis) |

| Reactants | |

| 2-Methoxy-5-sulfamoylbenzoic acid | 1.0 eq |

| (S)-(1-ethyl-2-aminomethylpyrrolidine) | ~1.7 eq (in excess) |

| Coupling Agent | |

| Phosphorous trichloride | ~0.6 eq |

| Reaction Conditions | |

| Solvent | Pyridine |

| Temperature | Reflux |

| Reaction Time | ~4.5 hours |

| Yield | ~74.3% |

Table 2: Quantitative Data for the Final Amide Coupling Step (based on an analogous reaction for Sulpiride synthesis).

Signaling Pathways of this compound

This compound exerts its therapeutic effects through a dual mechanism of action, acting as both a dopamine (B1211576) D2/D3 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist.

Dopamine D2/D3 Receptor Antagonism

As an antagonist at D2 and D3 dopamine receptors, this compound blocks the binding of dopamine. These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Inhibition of this signaling pathway leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Serotonin 5-HT4 Receptor Agonism

As a 5-HT4 receptor agonist, this compound mimics the action of serotonin at these receptors. 5-HT4 receptors are GPCRs that couple to Gs proteins. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and PKA activation. This mechanism is primarily responsible for the prokinetic effects of this compound in the gastrointestinal tract.

References

The Synthesis of Prosulpride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathway for Prosulpride, a substituted benzamide with antipsychotic and prokinetic properties. The document outlines the key precursors, reaction steps, and experimental protocols involved in its synthesis. Furthermore, it delves into the signaling pathways associated with its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.

Overview of the Synthesis Pathway

The synthesis of this compound, chemically known as N-((1-propylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide, is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the Benzamide Moiety: Preparation of the key intermediate, 2-methoxy-5-sulfamoylbenzoic acid or its activated derivatives.

-

Synthesis of the Amine Moiety: Preparation of the chiral amine, (S)-(1-propylpyrrolidin-2-yl)methanamine.

-

Amide Coupling: Condensation of the benzamide and amine moieties to yield the final this compound molecule.

The overall synthetic scheme is depicted below.

Synthesis of Precursors

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

A key precursor for the benzamide portion of this compound is methyl 2-methoxy-5-sulfamoylbenzoate. A common and efficient method for its synthesis involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.

Experimental Protocol:

-

To a reaction flask equipped with a reflux condenser, add methyl 2-methoxy-5-chlorobenzoate (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), a copper catalyst (e.g., cuprous bromide or cuprous chloride, 0.05-0.1 eq), and a suitable solvent such as tetrahydrofuran (THF).

-

Heat the reaction mixture to a temperature between 45-65°C and maintain for 8-16 hours.

-

Upon completion of the reaction, add activated carbon to the mixture and filter while hot to remove the catalyst and other solid byproducts.

-

The filtrate is then concentrated under reduced pressure to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl 2-methoxy-5-chlorobenzoate | 1.0 eq | [1][2] |

| Sodium aminosulfinate | 1.05 - 1.2 eq | [1] |

| Copper Catalyst (e.g., CuBr) | 0.05 - 0.1 eq | [2] |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran (THF) | [2] |

| Temperature | 45 - 65 °C | [1] |

| Reaction Time | 8 - 16 hours | [1] |

| Yield | 94.5 - 96.55% | [2] |

| Purity (HPLC) | >99.5% | [2] |

Table 1: Quantitative Data for the Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.

The resulting methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-methoxy-5-sulfamoylbenzoic acid, using standard basic hydrolysis conditions followed by acidification.

Synthesis of (S)-(1-propylpyrrolidin-2-yl)methanamine

The chiral amine precursor, (S)-(1-propylpyrrolidin-2-yl)methanamine, can be synthesized starting from the readily available amino acid, (S)-proline. The synthesis involves N-alkylation with a propyl group, followed by conversion of the carboxylic acid to a primary amine. A plausible synthetic route is outlined below.

Experimental Workflow:

Experimental Protocol (General Outline):

-

N-Propylation of (S)-Proline: (S)-Proline is reacted with a propylating agent, such as propyl iodide or propyl bromide, in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF or acetonitrile) to yield (S)-1-propylproline.

-

Amide Formation: The carboxylic acid of (S)-1-propylproline is converted to an amide. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia.

-

Reduction of the Amide: The resulting (S)-1-propyl-2-pyrrolidinecarboxamide is then reduced to the primary amine, (S)-(1-propylpyrrolidin-2-yl)methanamine, using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF.

Final Amide Coupling to Synthesize this compound

The final step in the synthesis of this compound is the formation of an amide bond between 2-methoxy-5-sulfamoylbenzoic acid and (S)-(1-propylpyrrolidin-2-yl)methanamine. This can be achieved through direct amidation of the carboxylic acid using a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. A method analogous to the synthesis of Sulpiride can be employed.

Experimental Protocol:

-

In a reaction flask, dissolve 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) and (S)-(1-propylpyrrolidin-2-yl)methanamine (1.0-1.2 eq) in a suitable aprotic solvent such as pyridine or dichloromethane.

-

Add a coupling agent. For instance, phosphorous trichloride can be added dropwise to the solution while maintaining the temperature at around 20°C.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours.

-

The solvent is then removed under vacuum, and the residue is worked up by extraction with an acidic aqueous solution.

-

Basification of the aqueous layer with ammonia will precipitate the crude product.

-

The precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Parameter | Value (Analogous to Sulpiride Synthesis) |

| Reactants | |

| 2-Methoxy-5-sulfamoylbenzoic acid | 1.0 eq |

| (S)-(1-ethyl-2-aminomethylpyrrolidine) | ~1.7 eq (in excess) |

| Coupling Agent | |

| Phosphorous trichloride | ~0.6 eq |

| Reaction Conditions | |

| Solvent | Pyridine |

| Temperature | Reflux |

| Reaction Time | ~4.5 hours |

| Yield | ~74.3% |

Table 2: Quantitative Data for the Final Amide Coupling Step (based on an analogous reaction for Sulpiride synthesis).

Signaling Pathways of this compound

This compound exerts its therapeutic effects through a dual mechanism of action, acting as both a dopamine D2/D3 receptor antagonist and a serotonin 5-HT4 receptor agonist.

Dopamine D2/D3 Receptor Antagonism

As an antagonist at D2 and D3 dopamine receptors, this compound blocks the binding of dopamine. These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Inhibition of this signaling pathway leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Serotonin 5-HT4 Receptor Agonism

As a 5-HT4 receptor agonist, this compound mimics the action of serotonin at these receptors. 5-HT4 receptors are GPCRs that couple to Gs proteins. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and PKA activation. This mechanism is primarily responsible for the prokinetic effects of this compound in the gastrointestinal tract.

References

The Neuroleptic Landscape of Aminosulfonylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroleptic activity of aminosulfonylbenzamide derivatives, a class of atypical antipsychotics. It delves into their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize their pharmacological profile. Quantitative data on receptor binding affinities are presented in structured tables for comparative analysis. Detailed experimental protocols for key in vitro and in vivo assays are provided to aid in the research and development of novel therapeutic agents. Furthermore, critical signaling pathways are visualized using Graphviz diagrams to offer a clear understanding of the molecular cascades underlying the therapeutic and adverse effects of these compounds.

Introduction

Aminosulfonylbenzamide derivatives represent a significant class of atypical antipsychotic drugs, distinguished by their unique pharmacological profiles. Unlike first-generation antipsychotics, these compounds exhibit a lower propensity for extrapyramidal side effects (EPS), while effectively managing both the positive and negative symptoms of schizophrenia.[1][2] Prominent members of this class, such as amisulpride (B195569) and sulpiride, have been instrumental in advancing our understanding of the neurobiology of psychosis and have paved the way for the development of safer and more effective treatments.[3][4] This guide will explore the core aspects of their neuroleptic activity, providing a technical resource for professionals in the field of drug discovery and development.

Mechanism of Action

The primary mechanism of action for aminosulfonylbenzamide derivatives is the selective antagonism of dopamine (B1211576) D2 and D3 receptors.[3][5] A hallmark of these compounds is their dose-dependent dual action. At low doses, they preferentially block presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release and neurotransmission.[6][7] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their antidepressant effects.[6][7] At higher doses, they act as antagonists at postsynaptic D2 and D3 receptors, predominantly in the limbic system, which is responsible for their antipsychotic effects on positive symptoms.[5][6] This limbic selectivity is a key factor in their reduced risk of inducing extrapyramidal symptoms compared to typical antipsychotics.[8]

Some derivatives also exhibit affinity for serotonin (B10506) receptors, such as 5-HT7 and 5-HT2A, which may contribute to their overall therapeutic profile, including potential antidepressant and anxiolytic effects.[6][9] However, their affinity for other receptors like adrenergic, cholinergic, and histaminergic receptors is generally low, contributing to a more favorable side-effect profile.[8][10]

Quantitative Data: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki or IC50 values in nM) of selected aminosulfonylbenzamide derivatives for key dopamine and serotonin receptors. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki, nM) of Amisulpride and its Enantiomers

| Compound | D2 Receptor | D3 Receptor | 5-HT7 Receptor | 5-HT2A Receptor |

| (±)-Amisulpride | 3.0[6] | 3.5[6] | 11.5[6] | No significant affinity[8] |

| (S)-Amisulpride | 1.0[9][11] | ~3.6[4] | 1,900[6] | - |

| (R)-Amisulpride | ~40[9] | - | 47[6] | - |

Table 2: Binding Affinities (IC50, nM) of Sulpiride and Sultopride

| Compound | D2 Receptor | D3 Receptor |

| Sulpiride | 181[4] | 17.5[4] |

| Sultopride | 120[4] | 4.8[4] |

Table 3: Binding Affinities (Ki, nM) of Other Aminosulfonylbenzamide Derivatives

| Compound | D2 Receptor | D3 Receptor | D4 Receptor | 5-HT1A Receptor | α1-Adrenergic Receptor |

| Mazapertine (RWJ-37796) | < 3[12] | < 3[12] | < 3[12] | < 3[12] | < 3[12] |

| YM-43611 | 231[5] | 21[5] | 2.1[5] | - | - |

Structure-Activity Relationships (SAR)

The neuroleptic activity of aminosulfonylbenzamide derivatives is significantly influenced by their chemical structure. Key SAR observations include:

-

Benzamide (B126) Moiety: The substituted benzamide core is essential for activity. Modifications to the substituents on the aromatic ring can modulate receptor affinity and selectivity. For instance, a methoxy (B1213986) group at the 2-position and an aminosulfonyl group at the 5-position are common features.[12]

-

Side Chain: The nature of the side chain attached to the amide nitrogen plays a crucial role. For many potent derivatives, this is a substituted pyrrolidinyl or piperidinyl ring. The stereochemistry of the side chain is also critical, with the (S)-enantiomer of amisulpride showing significantly higher affinity for the D2 receptor than the (R)-enantiomer.[6][9]

-

Substituents on the Side Chain Nitrogen: Alkyl or benzyl (B1604629) groups on the nitrogen of the heterocyclic side chain can influence potency and selectivity. For example, replacing an ethyl group with a benzyl group on the terminal nitrogen of metoclopramide (B1676508) analogues enhances neuroleptic activity.[13]

-

Aromatic Ring Substituents: The type and position of substituents on the benzamide ring impact D2 receptor affinity. Hydrophobic substituents at the 3-position and electron-donating groups at the 5-position have been shown to increase binding affinity.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroleptic activity of aminosulfonylbenzamide derivatives.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of test compounds for specific neurotransmitter receptors.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).

-

Add increasing concentrations of the test compound.

-

Add a fixed concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [³H]-spiperone).

-

To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a separate set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assays

Objective: To assess the antipsychotic-like effects of test compounds in animal models.

Protocol: Apomorphine-Induced Stereotypy in Rats

-

Animals: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals to the testing environment.

-

Drug Administration:

-

Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (B128758) (a dopamine agonist, e.g., 1-2 mg/kg, s.c.) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

-

-

Behavioral Observation:

-

Immediately after apomorphine injection, place each rat in an individual observation cage.

-

Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60 minutes). A common scoring scale ranges from 0 (no stereotypy) to 4 or 6 (continuous, intense stereotypy).

-

-

Data Analysis:

-

Calculate the total stereotypy score for each animal.

-

Compare the scores of the drug-treated groups to the vehicle-treated control group.

-

Determine the dose of the test compound that produces a significant reduction in apomorphine-induced stereotypy.

-

Protocol: Conditioned Avoidance Response (CAR)

-

Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.

-

Training:

-

Place a rat in the shuttle box.

-

Present the CS for a short duration (e.g., 5-10 seconds).

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the US is not delivered.

-

If the rat fails to move, the US is delivered until the rat escapes to the other compartment (an escape response).

-

Repeat this procedure for a set number of trials per day until the animals reach a stable performance of avoidance responses.

-

-

Testing:

-

Administer the test compound or vehicle.

-

After the appropriate pretreatment time, place the rat in the shuttle box and conduct a session of CAR trials.

-

Record the number of avoidance responses, escape responses, and failures to escape.

-

-

Data Analysis:

-

A compound with antipsychotic potential will selectively suppress the conditioned avoidance response without significantly affecting the escape response.[1] Calculate the percentage of avoidance and escape responses for each treatment group and compare them to the vehicle control.

-

Assessment of Side Effects

Objective: To evaluate the potential for extrapyramidal symptoms and hyperprolactinemia.

Protocol: Catalepsy Bar Test in Rats

-

Apparatus: A horizontal bar is placed at a height where the rat's forepaws can be placed on it while its hind paws remain on the floor.

-

Procedure:

-

Administer the test compound or vehicle.

-

At various time points after administration, gently place the rat's forepaws on the bar.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A significant increase in descent latency compared to the vehicle-treated group is indicative of catalepsy, a proxy for EPS.

-

Protocol: Measurement of Prolactin Levels in Rats

-

Sample Collection:

-

Administer the test compound or vehicle.

-

At a specified time point, collect blood samples from the rats.

-

Separate the serum or plasma and store it frozen until analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercially available rat prolactin ELISA kit.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a microplate with a prolactin-specific antibody.

-

Adding standards and samples to the wells.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Measuring the absorbance using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known prolactin standards.

-

Determine the prolactin concentration in the samples by interpolating their absorbance values on the standard curve.

-

A significant increase in prolactin levels in the drug-treated group compared to the vehicle group indicates hyperprolactinemia.[4]

-

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by aminosulfonylbenzamide derivatives.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Their antagonism by aminosulfonylbenzamide derivatives leads to a disinhibition of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[6][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Data-Driven Taxonomy for Antipsychotic Medication: A New Classification System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroleptic Landscape of Aminosulfonylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroleptic activity of aminosulfonylbenzamide derivatives, a class of atypical antipsychotics. It delves into their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize their pharmacological profile. Quantitative data on receptor binding affinities are presented in structured tables for comparative analysis. Detailed experimental protocols for key in vitro and in vivo assays are provided to aid in the research and development of novel therapeutic agents. Furthermore, critical signaling pathways are visualized using Graphviz diagrams to offer a clear understanding of the molecular cascades underlying the therapeutic and adverse effects of these compounds.

Introduction

Aminosulfonylbenzamide derivatives represent a significant class of atypical antipsychotic drugs, distinguished by their unique pharmacological profiles. Unlike first-generation antipsychotics, these compounds exhibit a lower propensity for extrapyramidal side effects (EPS), while effectively managing both the positive and negative symptoms of schizophrenia.[1][2] Prominent members of this class, such as amisulpride and sulpiride, have been instrumental in advancing our understanding of the neurobiology of psychosis and have paved the way for the development of safer and more effective treatments.[3][4] This guide will explore the core aspects of their neuroleptic activity, providing a technical resource for professionals in the field of drug discovery and development.

Mechanism of Action

The primary mechanism of action for aminosulfonylbenzamide derivatives is the selective antagonism of dopamine D2 and D3 receptors.[3][5] A hallmark of these compounds is their dose-dependent dual action. At low doses, they preferentially block presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release and neurotransmission.[6][7] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their antidepressant effects.[6][7] At higher doses, they act as antagonists at postsynaptic D2 and D3 receptors, predominantly in the limbic system, which is responsible for their antipsychotic effects on positive symptoms.[5][6] This limbic selectivity is a key factor in their reduced risk of inducing extrapyramidal symptoms compared to typical antipsychotics.[8]

Some derivatives also exhibit affinity for serotonin receptors, such as 5-HT7 and 5-HT2A, which may contribute to their overall therapeutic profile, including potential antidepressant and anxiolytic effects.[6][9] However, their affinity for other receptors like adrenergic, cholinergic, and histaminergic receptors is generally low, contributing to a more favorable side-effect profile.[8][10]

Quantitative Data: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki or IC50 values in nM) of selected aminosulfonylbenzamide derivatives for key dopamine and serotonin receptors. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki, nM) of Amisulpride and its Enantiomers

| Compound | D2 Receptor | D3 Receptor | 5-HT7 Receptor | 5-HT2A Receptor |

| (±)-Amisulpride | 3.0[6] | 3.5[6] | 11.5[6] | No significant affinity[8] |

| (S)-Amisulpride | 1.0[9][11] | ~3.6[4] | 1,900[6] | - |

| (R)-Amisulpride | ~40[9] | - | 47[6] | - |

Table 2: Binding Affinities (IC50, nM) of Sulpiride and Sultopride

| Compound | D2 Receptor | D3 Receptor |

| Sulpiride | 181[4] | 17.5[4] |

| Sultopride | 120[4] | 4.8[4] |

Table 3: Binding Affinities (Ki, nM) of Other Aminosulfonylbenzamide Derivatives

| Compound | D2 Receptor | D3 Receptor | D4 Receptor | 5-HT1A Receptor | α1-Adrenergic Receptor |

| Mazapertine (RWJ-37796) | < 3[12] | < 3[12] | < 3[12] | < 3[12] | < 3[12] |

| YM-43611 | 231[5] | 21[5] | 2.1[5] | - | - |

Structure-Activity Relationships (SAR)

The neuroleptic activity of aminosulfonylbenzamide derivatives is significantly influenced by their chemical structure. Key SAR observations include:

-

Benzamide Moiety: The substituted benzamide core is essential for activity. Modifications to the substituents on the aromatic ring can modulate receptor affinity and selectivity. For instance, a methoxy group at the 2-position and an aminosulfonyl group at the 5-position are common features.[12]

-

Side Chain: The nature of the side chain attached to the amide nitrogen plays a crucial role. For many potent derivatives, this is a substituted pyrrolidinyl or piperidinyl ring. The stereochemistry of the side chain is also critical, with the (S)-enantiomer of amisulpride showing significantly higher affinity for the D2 receptor than the (R)-enantiomer.[6][9]

-

Substituents on the Side Chain Nitrogen: Alkyl or benzyl groups on the nitrogen of the heterocyclic side chain can influence potency and selectivity. For example, replacing an ethyl group with a benzyl group on the terminal nitrogen of metoclopramide analogues enhances neuroleptic activity.[13]

-

Aromatic Ring Substituents: The type and position of substituents on the benzamide ring impact D2 receptor affinity. Hydrophobic substituents at the 3-position and electron-donating groups at the 5-position have been shown to increase binding affinity.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroleptic activity of aminosulfonylbenzamide derivatives.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of test compounds for specific neurotransmitter receptors.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).

-

Add increasing concentrations of the test compound.

-

Add a fixed concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [³H]-spiperone).

-

To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a separate set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assays

Objective: To assess the antipsychotic-like effects of test compounds in animal models.

Protocol: Apomorphine-Induced Stereotypy in Rats

-

Animals: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals to the testing environment.

-

Drug Administration:

-

Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (a dopamine agonist, e.g., 1-2 mg/kg, s.c.) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

-

-

Behavioral Observation:

-

Immediately after apomorphine injection, place each rat in an individual observation cage.

-

Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60 minutes). A common scoring scale ranges from 0 (no stereotypy) to 4 or 6 (continuous, intense stereotypy).

-

-

Data Analysis:

-

Calculate the total stereotypy score for each animal.

-

Compare the scores of the drug-treated groups to the vehicle-treated control group.

-

Determine the dose of the test compound that produces a significant reduction in apomorphine-induced stereotypy.

-

Protocol: Conditioned Avoidance Response (CAR)

-

Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.

-

Training:

-

Place a rat in the shuttle box.

-

Present the CS for a short duration (e.g., 5-10 seconds).

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the US is not delivered.

-

If the rat fails to move, the US is delivered until the rat escapes to the other compartment (an escape response).

-

Repeat this procedure for a set number of trials per day until the animals reach a stable performance of avoidance responses.

-

-

Testing:

-

Administer the test compound or vehicle.

-

After the appropriate pretreatment time, place the rat in the shuttle box and conduct a session of CAR trials.

-

Record the number of avoidance responses, escape responses, and failures to escape.

-

-

Data Analysis:

-

A compound with antipsychotic potential will selectively suppress the conditioned avoidance response without significantly affecting the escape response.[1] Calculate the percentage of avoidance and escape responses for each treatment group and compare them to the vehicle control.

-

Assessment of Side Effects

Objective: To evaluate the potential for extrapyramidal symptoms and hyperprolactinemia.

Protocol: Catalepsy Bar Test in Rats

-

Apparatus: A horizontal bar is placed at a height where the rat's forepaws can be placed on it while its hind paws remain on the floor.

-

Procedure:

-

Administer the test compound or vehicle.

-

At various time points after administration, gently place the rat's forepaws on the bar.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A significant increase in descent latency compared to the vehicle-treated group is indicative of catalepsy, a proxy for EPS.

-

Protocol: Measurement of Prolactin Levels in Rats

-

Sample Collection:

-

Administer the test compound or vehicle.

-

At a specified time point, collect blood samples from the rats.

-

Separate the serum or plasma and store it frozen until analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercially available rat prolactin ELISA kit.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a microplate with a prolactin-specific antibody.

-

Adding standards and samples to the wells.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Measuring the absorbance using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known prolactin standards.

-

Determine the prolactin concentration in the samples by interpolating their absorbance values on the standard curve.

-

A significant increase in prolactin levels in the drug-treated group compared to the vehicle group indicates hyperprolactinemia.[4]

-

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by aminosulfonylbenzamide derivatives.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Their antagonism by aminosulfonylbenzamide derivatives leads to a disinhibition of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[6][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Data-Driven Taxonomy for Antipsychotic Medication: A New Classification System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

Prosulpride and its Affinity for the Dopamine D2 Receptor: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the affinity of prosulpride for the dopamine (B1211576) D2 receptor, a critical target in the development of antipsychotic and other neuroleptic agents. Due to a notable scarcity of publicly available quantitative binding data for this compound, this document presents a comprehensive overview of the methodologies used to characterize such interactions. To provide a valuable comparative context, affinity data for the structurally and functionally related benzamide (B126) derivatives, amisulpride (B195569) and sulpiride (B1682569), are included. This guide details standardized experimental protocols for radioligand binding and functional assays and includes visualizations of key experimental workflows and signaling pathways to support researchers in the design and interpretation of studies aimed at characterizing novel D2 receptor ligands.

Introduction to this compound and Dopamine D2 Receptor Interaction

This compound, with the chemical name N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-sulfamoylbenzamide, is a substituted benzamide derivative. Compounds of this class are known to exhibit antagonist activity at dopamine D2 receptors, a key mechanism of action for many antipsychotic drugs. The dopamine D2 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in various neurological processes, and its dysregulation is implicated in psychiatric disorders such as schizophrenia.[1] Antagonism of D2 receptor signaling in the mesolimbic pathway is a primary therapeutic target for alleviating the positive symptoms of schizophrenia.[2]

Despite its classification as a dopamine receptor inhibitor, a thorough review of scientific literature and patent databases reveals a significant lack of specific quantitative binding affinity data (e.g., K_i, IC_50) for this compound at the dopamine D2 receptor. To facilitate a deeper understanding of its potential pharmacological profile, this guide provides affinity data for the well-characterized and structurally similar compounds, amisulpride and sulpiride.

Quantitative Affinity Data for Related Benzamide Derivatives

The following table summarizes the in vitro binding affinities of amisulpride and sulpiride for the human dopamine D2 receptor. This data is provided to serve as a reference point for the potential affinity of this compound, given their shared chemical scaffold.

| Compound | Receptor | Radioligand | K_i (nM) | Reference |

| Amisulpride | Human Dopamine D2 | [³H]Raclopride | 2.8 | [1] |

| (S)-Sulpiride | Human Dopamine D2 | Not Specified | ~15 |

Note: K_i (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower K_i value indicates a higher binding affinity.

Experimental Protocols for Determining Dopamine D2 Receptor Affinity

The following are detailed, representative protocols for conducting in vitro assays to determine the binding affinity and functional activity of a test compound like this compound at the dopamine D2 receptor.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (K_i) of a test compound for the dopamine D2 receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2 antagonist, such as spiperone (B1681076) or haloperidol.

-

Incubation Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the D2 receptor-expressing cells and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the cell membrane preparation.

-

A fixed concentration of [³H]-Spiperone (typically at or below its K_d value, e.g., 0.5 nM).[3]

-

A range of concentrations of the test compound (this compound).

-

For total binding wells, add only the membrane preparation and radioligand.

-

For non-specific binding wells, add the membrane preparation, radioligand, and the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[3]

-

Caption: Workflow of a radioligand competition binding assay.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of D2 receptor activation or inhibition. The D2 receptor is coupled to the G_i/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the dopamine D2 receptor by measuring its effect on cAMP levels.

Materials:

-

Cell Line: A cell line expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to express a cAMP biosensor.

-

Stimulating Agent: Forskolin (B1673556) (an adenylyl cyclase activator).

-

Agonist Control: A known D2 receptor agonist (e.g., quinpirole).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Assay Setup (Antagonist Mode):

-

Pre-incubate the cells with a range of concentrations of the test compound (this compound).

-

Add a fixed concentration of the agonist control (e.g., the EC_80 of quinpirole) to all wells except the basal control.

-

Add forskolin to all wells to stimulate cAMP production.

-

-

Incubation: Incubate the plate for a specified time at 37°C to allow for receptor signaling and cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

An antagonist will reverse the agonist-induced inhibition of cAMP production in a dose-dependent manner.

-

The data can be used to calculate the IC_50 of the antagonist and subsequently its K_b (equilibrium dissociation constant).

-

To test for agonist activity, the compound would be added in the absence of a known agonist. A decrease in forskolin-stimulated cAMP levels would indicate agonism.

-

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to the inhibitory G protein, G_i/o. Upon activation by an agonist, the D2 receptor initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is fundamental to the modulatory role of dopamine in the central nervous system. An antagonist, such as a substituted benzamide, binds to the receptor but does not activate it, thereby blocking the effects of the endogenous agonist, dopamine.

Caption: Dopamine D2 receptor signaling pathway modulation.

Conclusion

While specific quantitative data on the dopamine D2 receptor affinity of this compound remains elusive in the public domain, its structural similarity to known D2 antagonists like amisulpride and sulpiride strongly suggests a comparable mechanism of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the pharmacological properties of this compound and other novel compounds targeting the dopamine D2 receptor. Further research is warranted to definitively characterize the binding affinity and functional profile of this compound to better understand its therapeutic potential.

References

Prosulpride and its Affinity for the Dopamine D2 Receptor: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the affinity of prosulpride for the dopamine D2 receptor, a critical target in the development of antipsychotic and other neuroleptic agents. Due to a notable scarcity of publicly available quantitative binding data for this compound, this document presents a comprehensive overview of the methodologies used to characterize such interactions. To provide a valuable comparative context, affinity data for the structurally and functionally related benzamide derivatives, amisulpride and sulpiride, are included. This guide details standardized experimental protocols for radioligand binding and functional assays and includes visualizations of key experimental workflows and signaling pathways to support researchers in the design and interpretation of studies aimed at characterizing novel D2 receptor ligands.

Introduction to this compound and Dopamine D2 Receptor Interaction

This compound, with the chemical name N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-sulfamoylbenzamide, is a substituted benzamide derivative. Compounds of this class are known to exhibit antagonist activity at dopamine D2 receptors, a key mechanism of action for many antipsychotic drugs. The dopamine D2 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in various neurological processes, and its dysregulation is implicated in psychiatric disorders such as schizophrenia.[1] Antagonism of D2 receptor signaling in the mesolimbic pathway is a primary therapeutic target for alleviating the positive symptoms of schizophrenia.[2]

Despite its classification as a dopamine receptor inhibitor, a thorough review of scientific literature and patent databases reveals a significant lack of specific quantitative binding affinity data (e.g., K_i, IC_50) for this compound at the dopamine D2 receptor. To facilitate a deeper understanding of its potential pharmacological profile, this guide provides affinity data for the well-characterized and structurally similar compounds, amisulpride and sulpiride.

Quantitative Affinity Data for Related Benzamide Derivatives

The following table summarizes the in vitro binding affinities of amisulpride and sulpiride for the human dopamine D2 receptor. This data is provided to serve as a reference point for the potential affinity of this compound, given their shared chemical scaffold.

| Compound | Receptor | Radioligand | K_i (nM) | Reference |

| Amisulpride | Human Dopamine D2 | [³H]Raclopride | 2.8 | [1] |

| (S)-Sulpiride | Human Dopamine D2 | Not Specified | ~15 |

Note: K_i (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower K_i value indicates a higher binding affinity.

Experimental Protocols for Determining Dopamine D2 Receptor Affinity

The following are detailed, representative protocols for conducting in vitro assays to determine the binding affinity and functional activity of a test compound like this compound at the dopamine D2 receptor.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (K_i) of a test compound for the dopamine D2 receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2 antagonist, such as spiperone or haloperidol.

-

Incubation Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the D2 receptor-expressing cells and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the cell membrane preparation.

-

A fixed concentration of [³H]-Spiperone (typically at or below its K_d value, e.g., 0.5 nM).[3]

-

A range of concentrations of the test compound (this compound).

-

For total binding wells, add only the membrane preparation and radioligand.

-

For non-specific binding wells, add the membrane preparation, radioligand, and the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[3]

-

Caption: Workflow of a radioligand competition binding assay.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of D2 receptor activation or inhibition. The D2 receptor is coupled to the G_i/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the dopamine D2 receptor by measuring its effect on cAMP levels.

Materials:

-

Cell Line: A cell line expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to express a cAMP biosensor.

-

Stimulating Agent: Forskolin (an adenylyl cyclase activator).

-

Agonist Control: A known D2 receptor agonist (e.g., quinpirole).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Assay Setup (Antagonist Mode):

-

Pre-incubate the cells with a range of concentrations of the test compound (this compound).

-

Add a fixed concentration of the agonist control (e.g., the EC_80 of quinpirole) to all wells except the basal control.

-

Add forskolin to all wells to stimulate cAMP production.

-

-

Incubation: Incubate the plate for a specified time at 37°C to allow for receptor signaling and cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

An antagonist will reverse the agonist-induced inhibition of cAMP production in a dose-dependent manner.

-

The data can be used to calculate the IC_50 of the antagonist and subsequently its K_b (equilibrium dissociation constant).

-

To test for agonist activity, the compound would be added in the absence of a known agonist. A decrease in forskolin-stimulated cAMP levels would indicate agonism.

-

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to the inhibitory G protein, G_i/o. Upon activation by an agonist, the D2 receptor initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is fundamental to the modulatory role of dopamine in the central nervous system. An antagonist, such as a substituted benzamide, binds to the receptor but does not activate it, thereby blocking the effects of the endogenous agonist, dopamine.

Caption: Dopamine D2 receptor signaling pathway modulation.

Conclusion

While specific quantitative data on the dopamine D2 receptor affinity of this compound remains elusive in the public domain, its structural similarity to known D2 antagonists like amisulpride and sulpiride strongly suggests a comparable mechanism of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the pharmacological properties of this compound and other novel compounds targeting the dopamine D2 receptor. Further research is warranted to definitively characterize the binding affinity and functional profile of this compound to better understand its therapeutic potential.

References

In Vitro Characterization of Prosulpride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Prosulpride. While direct data for a compound explicitly named "this compound" is limited in the public domain, the available information strongly suggests that it is a prodrug or a closely related analog of sulpiride (B1682569), a well-characterized substituted benzamide (B126) antipsychotic. Therefore, this document focuses on the in vitro properties of sulpiride and the structurally similar compound, amisulpride (B195569), to infer the pharmacological characteristics of the active moiety of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's receptor binding affinity, functional activity, and the signaling pathways it modulates. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language.

Pharmacological Profile

This compound, through its active metabolite, is a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[1][2] This is a characteristic feature of substituted benzamide antipsychotics.[3] Additionally, evidence from the related compound amisulpride suggests potential interactions with serotonin (B10506) receptors, particularly the 5-HT7 and 5-HT2B subtypes.[4][5]

Receptor Binding Affinity

The binding affinity of a compound to its target receptors is a critical determinant of its potency and selectivity. Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Sulpiride and Amisulpride

| Receptor | Sulpiride | Amisulpride |

| Dopamine D2 | 181[5] | 27[5] |

| Dopamine D3 | 17.5[5] | 3.6[5] |

| Serotonin 5-HT7 | - | 11.5[5] |

| Serotonin 5-HT2B | - | 13[5] |

Functional Activity

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. For G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors, functional activity is often assessed by measuring the modulation of second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP).

Table 2: Functional Activity (IC50/EC50, nM) of Sulpiride and Amisulpride

| Assay | Receptor | Sulpiride | Amisulpride |

| cAMP Inhibition (IC50) | Dopamine D2 | - | 27[5] |

| cAMP Inhibition (IC50) | Dopamine D3 | - | 3.6[5] |

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Data for sulpiride in functional cAMP assays is less commonly reported but its antagonist activity at D2 receptors is well-established.[1][3]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of this compound's active form to dopamine and serotonin receptors.

Objective: To determine the Ki value of the test compound at specific G protein-coupled receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human recombinant D2, D3, 5-HT7 receptors)

-

Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3, [3H]-LSD for 5-HT7)

-

Test compound (active form of this compound) at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol (B65202) for D2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Plate Setup: Add assay buffer, test compound at various dilutions, and a fixed concentration of the radioligand to the wells of a 96-well plate. For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

cAMP Functional Assay

This protocol describes a common method to assess the functional antagonism of this compound's active form at Gi/o-coupled receptors like the dopamine D2 receptor.

Objective: To determine the IC50 value of the test compound by measuring its ability to inhibit agonist-induced changes in intracellular cAMP levels.

Materials:

-

CHO or HEK293 cells stably expressing the Gi/o-coupled receptor of interest (e.g., Dopamine D2)

-

Cell culture medium

-

Agonist for the receptor (e.g., Dopamine)

-

Test compound (active form of this compound) at various concentrations

-

Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well or 384-well cell culture plates

-

Plate reader capable of detecting the signal from the cAMP assay kit

Procedure:

-

Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (antagonist).

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of dopamine) in the presence of forskolin to all wells except the negative control.

-

Incubation: Incubate the plate for a specific time at 37°C to allow for the modulation of cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

Workflow Diagram:

Signaling Pathways

This compound's active metabolite primarily exerts its effects by antagonizing dopamine D2 receptors, which are Gi/o-coupled. This antagonism blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a relative increase in intracellular cAMP levels.

Diagram of Dopamine D2 Receptor Signaling Pathway Antagonism:

References

- 1. researchgate.net [researchgate.net]

- 2. In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulpiride: assessment of a pharmacologically and chemically distinct neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]